硝酸铬盐

描述

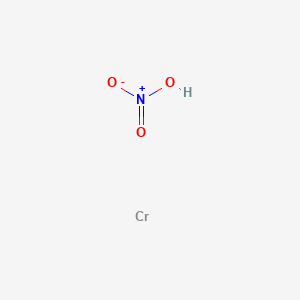

Nitric acid, chromium salt, also known as Chromium(III) nitrate, is a compound used in various applications. It forms green crystals and is very soluble in water . It is used in the manufacture of alkali metal-free catalysts and in preservation . It is also used in the preparation of chrome catalysts, in textile printing operations, and as a corrosion inhibitor .

Molecular Structure Analysis

The molecular structure of Nitric acid, chromium salt involves complex interactions between the chromium ions and nitrate ions. The exact structure can vary depending on the specific conditions and the presence of other ions or molecules .

Chemical Reactions Analysis

Chromium(III) forms a steel green hydroxide which dissolves in excess strong base to give a deeply green colored solution of the hydroxy complex . Treating this complex with 3% hydrogen peroxide gives the yellow solution of the chromate ion, which upon acidification with dilute nitric acid gives the orange color of dichromate .

Physical And Chemical Properties Analysis

Nitric acid is a colorless liquid but can acquire a yellow cast over time due to decomposition into oxides of nitrogen . It is highly corrosive and has a density of 1.51 g/cm³ . It has a melting point of -42 °C and a boiling point of 83 °C . It is miscible in water .

科学研究应用

三价铬离子,通过还原 Cr(VI) 或直接从溶液中添加 Cr(III) 产生,可以与一氧化氮配位形成 [CrIII(NO)2]3+ 络合物。该络合物在乙烯聚合中具有活性,这与工业催化有关 (Beck & Lunsford, 1981)。

硝酸改性的吸附剂,如碳纳米管 (CNT) 和活性炭 (AC),已显示出从水溶液中去除六价铬 (Cr(VI)) 的显着效率,这对于水处理和污染控制至关重要 (Ihsanullah 等人,2016)。

使用沸腾的硝酸-高氯酸从水生沉积物中提取铬表明,提取的铬量取决于加热时间。这一发现对于环境分析和铬含量监测至关重要 (Scott, 1978)。

可以使用碳酸钠-氢氧化钠溶液提取六价铬来实现环境和生物基质中的铬形态分析,而总铬测定涉及硝酸-过氧化氢消解。这种区分对于了解铬的营养益处和毒理危害至关重要 (Katz, 1991)。

氧化铬 (III) 已被广泛用作耐腐蚀涂层材料,并且已经探索了在含有硝酸的混合物中通过电泳沉积 (EPD) 制造氧化铬 (III) 的方法。该应用对于开发防腐和耐磨涂层具有重要意义 (Zhang 等人,2014)。

已经研究了使用包括柠檬酸在内的可生物降解螯合剂从受污染土壤中迁移铬和镍,突出了金属污染场地的环境修复 (Jean, Bordas, & Bollinger, 2007)。

作用机制

安全和危害

未来方向

There is ongoing research into the properties and applications of Nitric acid, chromium salt. For example, a study detailed how direct acid leaching can be used to extract high-grade chromite from low-grade chromite ore for utilization in the steel industry . Another study investigated the effect of metallic ion species on nitric acid corrosion of stainless steel .

属性

IUPAC Name |

chromium;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.HNO3/c;2-1(3)4/h;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOIEZBSUVRDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrHNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13548-38-4 (unspecified chromium(3+) salt), 7789-02-8 (unspecified chromium(3+) salt nonahydrate) | |

| Record name | Chromium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00905905 | |

| Record name | Nitric acid--chromium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.009 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10103-47-6 | |

| Record name | Chromium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10103-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid--chromium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)

![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)